N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-Hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N1,N2-oxalyl diamide) backbone with two distinct substituents:
- N1-substituent: A 2-hydroxy-3-methoxy-2-methylpropyl group, combining polar (hydroxyl and methoxy) and sterically bulky (methyl) features.
- N2-substituent: A 1-phenylethyl group, introducing aromaticity and lipophilicity.
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(12-7-5-4-6-8-12)17-14(19)13(18)16-9-15(2,20)10-21-3/h4-8,11,20H,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDNILIVMRLSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups enhance its solubility and reactivity, while the phenylethyl moiety provides structural rigidity and specificity. The exact mechanism may vary depending on the biological or chemical context in which it is used.
Comparison with Similar Compounds
Key Observations :
Flavoring Agents
- S336 (CAS 745047-53-4) is a potent umami agonist with a NOEL (No Observed Adverse Effect Level) of 100 mg/kg bw/day, approved for use as a flavor enhancer .
- N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-yl)ethyl oxalamide (FEMA 4233) shares similar metabolic pathways (hydrolysis and oxidation) with the target compound, suggesting comparable safety profiles .
Antimicrobial and Antiviral Activity
- Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine) and its metabolites exhibit antimalarial activity, highlighting the role of chloroquinoline substituents in targeting pathogens .
- N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (compound 13) demonstrates anti-HIV activity by targeting the CD4-binding site, with an LC-MS purity of 90% .
Comparison with Target Compound :
The target compound lacks halogenated or heterocyclic groups critical for antiviral/microbial activity in Ro-series or HIV inhibitors, suggesting its primary application may differ (e.g., flavoring or low-toxicity additives) .
Physicochemical and Metabolic Properties
Solubility and Stability
Biological Activity
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(1-phenylethyl)oxalamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a central oxalamide group, which is known for its biological relevance. The presence of hydroxyl and methoxy groups on the alkyl chain enhances its reactivity and potential interactions with various biological targets. The structural formula can be represented as follows:
Anti-inflammatory Properties
Research indicates that compounds similar to this compound may influence inflammatory responses by interacting with the NLRP3 inflammasome, a key component in inflammatory signaling pathways. Preliminary studies suggest that these interactions could offer therapeutic benefits in conditions such as myocardial injury following ischemia-reperfusion events.
The mechanism of action for this compound is hypothesized to involve the modulation of inflammatory pathways. Interaction studies using techniques like surface plasmon resonance have shown that related compounds can bind to proteins involved in these pathways, suggesting that this compound may similarly engage with specific molecular targets.
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Preparation of the Oxalamide Backbone : This involves the reaction of oxalic acid derivatives with amines.
- Functionalization : Introduction of hydroxyl and methoxy groups through various organic reactions.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-chloro-N-(2-hydroxyphenyl)benzamide | Contains a hydroxyl group on a phenyl ring | Lacks methoxy substitution, affecting reactivity |
| 4-chloro-N-(3-methoxypropyl)benzamide | Contains a methoxy group but lacks hydroxyl | Different biological activity profile |
| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Contains both hydroxyl and methoxy groups | Similarity in functional groups but different positioning |
The unique combination of functional groups and their positions in this compound may influence its reactivity and biological interactions differently compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of related oxalamides, focusing on their anti-inflammatory effects:
- Inflammatory Response Modulation : A study demonstrated that oxalamides could significantly reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Cell Signaling Pathways : Research indicated that similar compounds influence key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
